1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine is a complex organic compound that features a bromopyridine moiety attached to a sulfonyl group, which is further connected to a piperidine ring substituted with dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of pyridine to obtain 5-bromopyridine, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with n,n-dimethylpiperidin-4-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s binding affinity. The piperidine ring provides structural stability and influences the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-3-yl)-n,n-dimethylpiperidin-4-amine: Lacks the sulfonyl group, which may affect its reactivity and bioactivity.
1-(5-Chloropyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
1-(5-Bromopyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine: Variation in the substitution pattern on the piperidine ring.
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)-n,n-dimethylpiperidin-4-amine is unique due to the combination of its bromopyridine and sulfonyl groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-15(2)11-3-5-16(6-4-11)19(17,18)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQIILHKVBUDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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